molecular formula C22H24FN3O4S B2766513 8-((3,4-Dimethylphenyl)sulfonyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021050-29-2

8-((3,4-Dimethylphenyl)sulfonyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No. B2766513
M. Wt: 445.51
InChI Key: IBZASKLOPSQZBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-((3,4-Dimethylphenyl)sulfonyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a useful research compound. Its molecular formula is C22H24FN3O4S and its molecular weight is 445.51. The purity is usually 95%.
BenchChem offers high-quality 8-((3,4-Dimethylphenyl)sulfonyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-((3,4-Dimethylphenyl)sulfonyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Research on oxaspirocyclic compounds, which share structural motifs with the compound , focuses on their synthesis and crystal structure analysis. The synthesis of new oxaspirocyclic compounds and their structural determination through single crystal X-ray crystallography provides a foundation for understanding the molecular geometry, electronic structure, and potential reactivity of similar compounds. Such studies are crucial for the development of new materials with specific properties, including pharmaceutical applications (Jiang & Zeng, 2016).

Antimicrobial and Detoxification Applications

The attachment of N-halamine precursors to substrates like cotton demonstrates an innovative approach to creating materials with antimicrobial and detoxification capabilities. This research indicates the potential for using similar compounds in the development of surfaces or materials capable of neutralizing pathogens or toxic substances, showcasing an important application in public health and safety (Ren et al., 2009).

Drug Discovery and Pharmacological Activity

Investigations into derivatives of 1,3-diazaspiro[4.5]decane-2,4-dione for anticonvulsant activities highlight the importance of such compounds in the search for new therapeutic agents. The study of structure-activity relationships in these compounds provides insights into how modifications to the chemical structure can enhance or modify pharmacological effects, which is critical for drug design and development (Madaiah et al., 2012).

Material Science Applications

The synthesis of sulfonated block copolymers containing fluorenyl groups, for example, illustrates the application of complex organic molecules in the development of new materials for specific technological applications, such as fuel cell membranes. These materials are designed to exhibit high proton conductivity and mechanical properties, essential for efficient and durable fuel cell operation (Bae, Miyatake, & Watanabe, 2009).

properties

IUPAC Name

8-(3,4-dimethylphenyl)sulfonyl-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O4S/c1-15-3-8-19(13-16(15)2)31(29,30)25-11-9-22(10-12-25)20(27)26(21(28)24-22)14-17-4-6-18(23)7-5-17/h3-8,13H,9-12,14H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBZASKLOPSQZBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CC4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-((3,4-Dimethylphenyl)sulfonyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

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